Cas no 2227650-07-7 ((3S)-3-hydroxy-3-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-ylpropanoic acid)
(3S)-3-hydroxy-3-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-ylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- (3S)-3-hydroxy-3-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-ylpropanoic acid
- 2227650-07-7
- EN300-1736872
- (3S)-3-hydroxy-3-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]propanoic acid
-
- Inchi: 1S/C10H13NO5/c1-11-5-6(8(12)4-9(13)14)3-7(11)10(15)16-2/h3,5,8,12H,4H2,1-2H3,(H,13,14)/t8-/m0/s1
- InChI Key: GVJXFNXJEWBZIZ-QMMMGPOBSA-N
- SMILES: O[C@@H](CC(=O)O)C1C=C(C(=O)OC)N(C)C=1
Computed Properties
- Exact Mass: 227.07937252g/mol
- Monoisotopic Mass: 227.07937252g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 280
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 88.8Ų
(3S)-3-hydroxy-3-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-ylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1736872-0.05g |
(3S)-3-hydroxy-3-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]propanoic acid |
2227650-07-7 | 0.05g |
$1723.0 | 2023-09-20 | ||
| Enamine | EN300-1736872-0.1g |
(3S)-3-hydroxy-3-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]propanoic acid |
2227650-07-7 | 0.1g |
$1804.0 | 2023-09-20 | ||
| Enamine | EN300-1736872-0.25g |
(3S)-3-hydroxy-3-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]propanoic acid |
2227650-07-7 | 0.25g |
$1887.0 | 2023-09-20 | ||
| Enamine | EN300-1736872-0.5g |
(3S)-3-hydroxy-3-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]propanoic acid |
2227650-07-7 | 0.5g |
$1968.0 | 2023-09-20 | ||
| Enamine | EN300-1736872-1.0g |
(3S)-3-hydroxy-3-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]propanoic acid |
2227650-07-7 | 1g |
$2050.0 | 2023-06-04 | ||
| Enamine | EN300-1736872-2.5g |
(3S)-3-hydroxy-3-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]propanoic acid |
2227650-07-7 | 2.5g |
$4019.0 | 2023-09-20 | ||
| Enamine | EN300-1736872-5.0g |
(3S)-3-hydroxy-3-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]propanoic acid |
2227650-07-7 | 5g |
$5949.0 | 2023-06-04 | ||
| Enamine | EN300-1736872-10.0g |
(3S)-3-hydroxy-3-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]propanoic acid |
2227650-07-7 | 10g |
$8819.0 | 2023-06-04 | ||
| Enamine | EN300-1736872-1g |
(3S)-3-hydroxy-3-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]propanoic acid |
2227650-07-7 | 1g |
$2050.0 | 2023-09-20 | ||
| Enamine | EN300-1736872-5g |
(3S)-3-hydroxy-3-[5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]propanoic acid |
2227650-07-7 | 5g |
$5949.0 | 2023-09-20 |
(3S)-3-hydroxy-3-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-ylpropanoic acid Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on (3S)-3-hydroxy-3-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-ylpropanoic acid
Introduction to (3S)-3-hydroxy-3-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-ylpropanoic Acid (CAS No. 2227650-07-7)
(3S)-3-hydroxy-3-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-ylpropanoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 2227650-07-7, belongs to a class of molecules that exhibit promising properties for further research and development in medicinal applications.
The molecular structure of (3S)-3-hydroxy-3-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-ylpropanoic acid incorporates several key functional groups, including hydroxyl, methoxycarbonyl, and methyl substituents, which contribute to its complex reactivity and interaction with biological targets. The presence of these groups makes it a valuable scaffold for designing novel therapeutic agents that can modulate various biological pathways.
In recent years, there has been a growing interest in exploring the pharmacological potential of heterocyclic compounds, particularly those derived from pyrrole moieties. The pyrrol ring system is well-known for its role in many bioactive natural products and synthetic drugs, making it a highly sought-after motif in drug discovery efforts. The specific configuration of the stereocenter at the 3-position of the pyrrol ring in (3S)-3-hydroxy-3-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-ylpropanoic acid adds an additional layer of complexity and specificity to its interactions with biological molecules.
One of the most compelling aspects of this compound is its potential as a precursor for more complex molecules. Researchers have been exploring synthetic routes to modify the core structure of (3S)-3-hydroxy-3-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-ylpropanoic acid to develop new derivatives with enhanced pharmacological properties. These derivatives could potentially target a wide range of diseases, including inflammatory disorders, metabolic syndromes, and neurodegenerative conditions.
The synthesis of such complex molecules often involves multi-step organic transformations that require careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as catalytic asymmetric reactions, has been particularly effective in constructing the stereodefined core structure of this compound. These methods not only provide access to enantiomerically pure forms but also allow for the introduction of additional functional groups in a controlled manner.
Recent studies have highlighted the importance of understanding the stereochemical aspects of heterocyclic compounds in their biological activity. The enantiomeric purity of (3S)-3-hydroxy-3-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-ylpropanoic acid plays a crucial role in determining its efficacy and safety profiles. This has led to increased interest in developing efficient methods for the resolution and separation of racemic mixtures into their individual enantiomers.
The pharmacological evaluation of (3S)-3-hydroxy-3-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-ylpropanoic acid has revealed several promising activities. Initial in vitro studies have shown that this compound exhibits inhibitory effects on various enzymes and receptors relevant to human health. For instance, it has been demonstrated to interact with enzymes involved in inflammation pathways, suggesting potential therapeutic benefits in managing chronic inflammatory conditions.
In addition to its anti-inflammatory properties, preliminary research indicates that this compound may also have metabolic effects. The hydroxyl and methoxycarbonyl groups present in its structure are known to be involved in various metabolic processes, making it a candidate for further investigation as a modulator of metabolic pathways. This could have implications for the treatment of metabolic syndromes such as obesity and type 2 diabetes.
The potential neuroprotective effects of (3S)-3-hydroxy-3-5-(methoxycarbonyl)-1-methyl-1H-pyrrol-3-ylopropanoic acid are also an area of active research. Neurodegenerative diseases such as Alzheimer's and Parkinson's are major health challenges worldwide, and finding new therapeutic agents that can slow down or prevent the progression of these diseases is a top priority. The unique structural features of this compound make it an attractive candidate for further exploration in this context.
The development of new drug candidates often involves extensive preclinical testing to assess their safety and efficacy before they can be moved into clinical trials. The synthesis and characterization of analogs derived from (3S)-hydroxy- 35(methoxycarbonyl)- 1-methyl- 1H-pyrrol- 35(ylpropanoic acid) are crucial steps in this process. These studies help researchers understand how different structural modifications affect the biological activity and pharmacokinetic properties of the compound.
The use of computational methods has become increasingly important in drug discovery research. Molecular modeling techniques can be used to predict how different compounds will interact with biological targets at the atomic level. This approach allows researchers to design more effective molecules with higher affinity for their intended targets while minimizing potential side effects.
The future prospects for (35hydroxy355(methoxycarbonyl)35 15methyl35 15pyrrol35 315ylpropanoic acid) are promising, with ongoing research aimed at elucidating its full pharmacological profile and developing novel derivatives with enhanced therapeutic potential. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists will be essential in realizing these goals.
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